molecular formula C21H25ClN2O4S B2524434 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 921915-09-5

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No.: B2524434
CAS No.: 921915-09-5
M. Wt: 436.95
InChI Key: HEPXIDVYAHHEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
  • 3,3-Dimethyl and 5-propyl groups: Modulate steric and conformational dynamics of the oxazepine ring, affecting binding pocket compatibility.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPXIDVYAHHEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

The compound's molecular formula is C23H30ClN2O5SC_{23}H_{30}ClN_{2}O_{5}S with a molecular weight of approximately 446.56 g/mol. It features a complex structure that includes a benzo[b][1,4]oxazepine core and a methanesulfonamide group.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. In vitro assays demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 72.8 to 150 µg/mL against tested strains, which is comparable to standard antibiotics like gentamycin and ampicillin .

Table 1: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi72.8Moderate
Bacillus subtilis79.1Moderate
Escherichia coli86.5Moderate
Klebsiella pneumoniae98.2Moderate

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it exhibited significant reduction in inflammatory markers, suggesting its potential application in treating inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibitory activity was quantified with IC50 values ranging from 13.62 nM to 33.00 nM, indicating strong binding affinity and potential therapeutic application .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (nM)Reference Compound
Acetylcholinesterase13.62 - 33.00Donepezil

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by Nafeesa et al. synthesized several derivatives of sulfonamides and tested their antibacterial properties against clinical strains. The findings highlighted that the incorporation of the oxazepine structure significantly enhanced antibacterial activity compared to traditional sulfonamides .
  • Neuroprotective Effects : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed neuroprotective effects in vitro by inhibiting AChE activity, thus providing a basis for further exploration in Alzheimer's treatment .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits anticancer properties , particularly in relation to prostate cancer. Key findings include:

  • Androgen Receptor Modulation : The compound has been shown to inhibit and degrade androgen receptors, which are crucial in the progression of prostate cancer. This suggests its potential as a targeted therapy for hormone-sensitive tumors .
  • In Vitro Studies : In laboratory assays using prostate cancer cell lines, the compound demonstrated significant cytotoxicity by inducing apoptosis and inhibiting cell proliferation at low micromolar concentrations .

Neuroprotective Effects

The compound also shows promise in the field of neuroprotection:

  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that it may interact with glutamate receptors, which play a role in excitotoxicity linked to neurodegenerative diseases. This interaction could lead to protective effects against neuronal damage .
  • Animal Model Studies : Research involving rodent models of neurodegeneration indicated that treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes. These effects are attributed to its ability to mitigate excitotoxicity mediated by glutamate .

Prostate Cancer Model

A notable study involved androgen-sensitive prostate cancer cell lines where treatment with the compound resulted in a marked reduction in tumor growth compared to control groups. The mechanism was linked to the degradation pathways of androgen receptors, highlighting its potential as a therapeutic agent in prostate cancer management .

Neurodegenerative Disease Model

In a model simulating Alzheimer’s disease, the compound was observed to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests. This suggests a dual role for the compound in both cancer therapy and neuroprotection .

Chemical Reactions Analysis

Reactivity of the Methanesulfonamide Group

The methanesulfonamide (-SO₂-NH-) moiety participates in nucleophilic substitution and coordination chemistry:

Reaction TypeConditions/ReagentsOutcome/ApplicationsSource
Nucleophilic Substitution Strong bases (NaH, K₂CO₃) with alkyl halides (e.g., methyl iodide)Alkylation at the sulfonamide nitrogen to form N-alkyl derivatives. Yields ~60-75% under anhydrous DMF at 60°C.
Acid-Catalyzed Hydrolysis Concentrated HCl/H₂SO₄, refluxCleavage of the sulfonamide bond to yield sulfonic acid and amine intermediates. Requires >12h for completion.
Metal Coordination Transition metal salts (Cu²⁺, Fe³⁺)Forms stable complexes via sulfonyl oxygen and nitrogen coordination. Confirmed by UV-Vis and IR spectroscopy.

Transformations Involving the Benzo[b] Oxazepine Ring

The seven-membered heterocycle undergoes ring-specific reactions:

Reaction TypeConditions/ReagentsOutcome/ApplicationsSource
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)Substitution at the electron-rich C8 position of the benzo ring. Nitration yields ~40% para-nitro derivative.
Ring-Opening Alkylation Grignard reagents (e.g., MeMgBr)Cleavage of the oxazepine ether linkage to form diol intermediates. Requires THF solvent at -20°C.
Oxidation of the Amide KMnO₄/H₂O, acidic conditionsConversion of the 4-oxo group to a carboxylic acid. Limited by competing ring degradation.

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent enables cross-coupling and dehalogenation:

Reaction TypeConditions/ReagentsOutcome/ApplicationsSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aryl boronic acids, K₂CO₃Replacement of Cl with aryl groups (e.g., phenyl, pyridyl). Achieves >80% yield in DMF/H₂O.
Dechlorination H₂/Pd-C, EtOH, 50°CHydrogenolytic removal of Cl to form a phenyl derivative. Requires 24h for full conversion.

Hydrolysis and Stability Studies

The compound shows pH-dependent stability:

ConditionObservationImplicationsSource
Acidic (pH <3) Rapid hydrolysis of sulfonamide and oxazepine amide bonds (t₁/₂ = 2h)Limits oral bioavailability due to gastric instability.
Alkaline (pH >10) Gradual degradation of the oxazepine ring (t₁/₂ = 48h)Requires stabilized formulations for long-term storage.
Aqueous Neutral (pH 7) Stable for >30 days at 25°CSuitable for aqueous solution formulations.

Functionalization for Biological Activity

Structural modifications enhance pharmacological properties:

ModificationReagents/ConditionsBiological ImpactSource
Sulfonamide N-Alkylation Ethyl bromoacetate, K₂CO₃, DMFImproved kinase inhibition (IC₅₀ reduced from 1.2µM to 0.4µM).
Chlorophenyl Coupling 4-Aminophenylboronic acid, Suzuki conditionsIntroduced amino group enhances solubility (logP reduced by 1.2 units).

Key Findings from Research

  • Synthetic Utility : The sulfonamide and oxazepine groups enable sequential functionalization, making the compound a versatile scaffold for drug discovery.

  • Stability Challenges : Acidic conditions degrade the core structure, necessitating prodrug strategies for therapeutic use.

  • Biological Relevance : N-Alkylated derivatives show enhanced binding to kinase targets, validated via molecular docking studies .

Comparison with Similar Compounds

Table 1: Structural Modifications and Property Comparisons

Variation Lipophilicity (log P)* Solubility (mg/mL)* Binding Affinity (IC₅₀, nM)* Metabolic Stability (t₁/₂, h)*
Target compound (Cl) 3.8 0.12 15 6.2
4-Fluorophenyl analog 3.2 0.25 28 5.8
Unsubstituted phenyl analog 2.9 0.35 45 4.1
5-Methyl analog 3.6 0.15 22 7.5
Amide analog 3.5 0.08 85 3.3

*Hypothetical data for illustrative purposes.

Mechanistic and Functional Insights

  • Receptor Binding: The sulfonamide group likely engages in hydrogen bonding with residues in target proteins, akin to endogenous ligands like anandamide, which binds cannabinoid receptors via competitive inhibition .
  • Metabolic Stability : The 4-chlorophenyl group may slow oxidative metabolism compared to unsubstituted analogs, extending half-life.
  • Synaptosomal Membrane Studies : Competitive binding assays (as used for anandamide ) could quantify affinity against radiolabeled probes.

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

To validate the structure, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the benzoxazepine core, sulfonamide linkage, and substituents (e.g., 4-chlorophenyl, propyl groups). Compare spectral data with structurally analogous compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₄ClN₂O₄S) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1680–1750 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from synthesis byproducts .

Q. How can researchers design a scalable synthesis protocol for this compound?

A typical multi-step synthesis involves:

Core Benzoxazepine Formation : Cyclize 2-aminophenol derivatives with ketones under acidic conditions to construct the tetrahydrobenzo[b][1,4]oxazepin ring .

Sulfonamide Coupling : React the amine group at position 7 with 4-chlorophenylmethanesulfonyl chloride in anhydrous DMF, using triethylamine as a base .

Propyl Group Introduction : Optimize alkylation conditions (e.g., K₂CO₃ in DMSO at 80°C) to install the 5-propyl substituent without side reactions .
Critical Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor intermediates via TLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide-containing benzoxazepines?

Conflicting bioactivity results often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition studies (e.g., SYK kinase), validate activity with positive controls like R406 .
  • Compound Stability : Test degradation under assay conditions (pH, temperature) using LC-MS. Adjust buffer systems (e.g., HEPES vs. PBS) to maintain stability .
  • Structural Analogues : Compare activity with derivatives (e.g., allyl vs. propyl substituents) to identify critical pharmacophores .

Q. What computational strategies can elucidate the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like SYK kinase or G-protein-coupled receptors. Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess dynamic binding stability and identify key residues (e.g., Lysine 295 in SYK) .
  • QSAR Modeling : Develop models using descriptors (e.g., LogP, polar surface area) to predict activity against related targets .

Q. How can researchers optimize reaction yields in the presence of steric hindrance from the 3,3-dimethyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the amine group during sulfonamide coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yields by 15–20% .
  • Catalysis : Screen Pd/C or CuI for facilitating C–N bond formation in sterically crowded environments .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the 4-oxo group during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient Screening : Co-formulate with cyclodextrins or PEG-4000 to enhance aqueous stability .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

Q. How should researchers validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (e.g., SYK) after compound treatment .
  • BRET/FRET : Use biosensors to detect real-time interactions in live cells .
  • Knockdown/Rescue Experiments : Silence putative targets with siRNA and assess rescue of compound-induced phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.